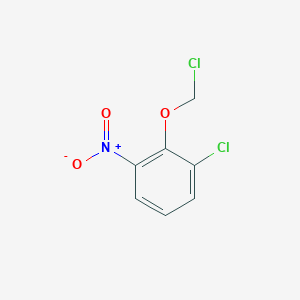
1-Chloro-2-(chloromethoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethoxy)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of benzene, featuring chloro, chloromethoxy, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(chloromethoxy)-3-nitrobenzene typically involves the nitration of 1-chloro-2-(chloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-2-(chloromethoxy)-3-nitrobenzene.
Reduction: 1-Chloro-2-(chloromethoxy)-3-aminobenzene.
Oxidation: Products vary based on the extent of oxidation and conditions used.
Scientific Research Applications
1-Chloro-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.
Material Science: Utilized in the creation of specialized polymers and materials with unique properties.
Chemical Biology: Studied for its interactions with biological molecules and potential biochemical applications.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethoxy)-3-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The chloro groups can be displaced by nucleophiles, leading to the formation of various substituted products. The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by catalysts or reducing agents.
Comparison with Similar Compounds
1-Chloro-2-(chloromethoxy)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.
1-Chloro-3-nitrobenzene: Lacks the chloromethoxy group, affecting its reactivity and applications.
2-Chloro-4-nitroanisole: Similar structure but with different substituent positions, leading to different chemical properties.
Uniqueness: 1-Chloro-2-(chloromethoxy)-3-nitrobenzene is unique due to the presence of both chloro and nitro groups, which significantly influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C7H5Cl2NO3 |
|---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
1-chloro-2-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-7-5(9)2-1-3-6(7)10(11)12/h1-3H,4H2 |
InChI Key |
BJAQIIMZOSMCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


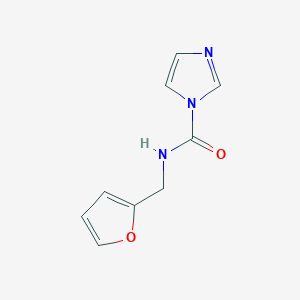
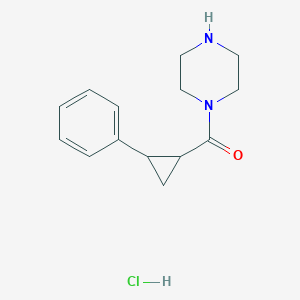
![7-(Bromomethyl)-6-oxaspiro[3.4]octane](/img/structure/B15262001.png)
![6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)

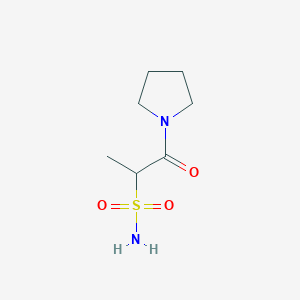
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde](/img/structure/B15262031.png)
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B15262039.png)
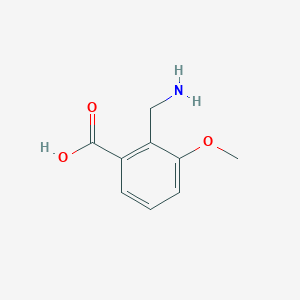
![tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B15262046.png)

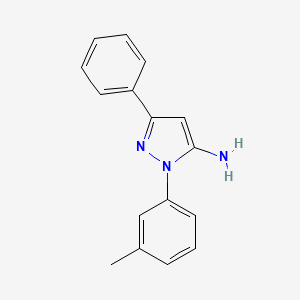
![4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid](/img/structure/B15262066.png)
